molecular formula C14H21BrN2OS B10924271 N'-[(E)-(5-bromothiophen-2-yl)methylidene]nonanehydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]nonanehydrazide

Cat. No.: B10924271
M. Wt: 345.30 g/mol
InChI Key: FLUJFTKWRNPKDS-LFIBNONCSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]NONANOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group. The presence of the bromine atom and the thienyl group in its structure adds to its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]NONANOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and nonanohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]NONANOHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]NONANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]NONANOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]NONANOHYDRAZIDE involves its interaction with specific molecular targets. The bromine atom and thienyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]NONANOHYDRAZIDE is unique due to its specific combination of a bromine atom and a thienyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar hydrazides.

Properties

Molecular Formula

C14H21BrN2OS

Molecular Weight

345.30 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]nonanamide

InChI

InChI=1S/C14H21BrN2OS/c1-2-3-4-5-6-7-8-14(18)17-16-11-12-9-10-13(15)19-12/h9-11H,2-8H2,1H3,(H,17,18)/b16-11+

InChI Key

FLUJFTKWRNPKDS-LFIBNONCSA-N

Isomeric SMILES

CCCCCCCCC(=O)N/N=C/C1=CC=C(S1)Br

Canonical SMILES

CCCCCCCCC(=O)NN=CC1=CC=C(S1)Br

Origin of Product

United States

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